molecular formula C8H7BrO2 B193081 4-(Bromomethyl)benzoic acid CAS No. 6232-88-8

4-(Bromomethyl)benzoic acid

Katalognummer B193081
CAS-Nummer: 6232-88-8
Molekulargewicht: 215.04 g/mol
InChI-Schlüssel: CQQSQBRPAJSTFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)benzoic acid is an intermediate in the synthesis of Eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzoic acid involves treating p-Toluic acid (4-methylbenzoic acid) with N-bromosuccinimide (NBS) and a small amount of benzoyl peroxide to produce 4-bromomethylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzoic acid can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-(Bromomethyl)benzoic acid is used in the chemical modification of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Bromomethyl)benzoic acid is 215.04 g/mol . Other physical and chemical properties can be found in databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Development of Photosensitizers

This compound plays a crucial role in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin) . Temoporfin is a second-generation photosensitizer used in photodynamic therapy, a treatment that uses light to activate a drug which then kills cancer cells.

Creation of Thiazolidin Derivatives

Researchers use 4-(Bromomethyl)benzoic acid in the preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids . These compounds have potential pharmacological applications, including anti-inflammatory and antimicrobial activities.

Wirkmechanismus

Target of Action

4-(Bromomethyl)benzoic acid primarily targets enzymes and proteins involved in various biochemical pathways. One notable target is the enzyme responsible for the synthesis of eprosartan, an antihypertensive agent . This compound is also used in the modification of photosensitizers like temoporfin, which are crucial in photodynamic therapy .

Mode of Action

The interaction of 4-(Bromomethyl)benzoic acid with its targets involves the bromomethyl group reacting with nucleophilic sites on the target molecules. This reaction can lead to the formation of covalent bonds, modifying the structure and function of the target proteins or enzymes. For instance, in the synthesis of temoporfin, the bromomethyl group facilitates the attachment of the benzoic acid moiety to the photosensitizer, enhancing its therapeutic properties .

Biochemical Pathways

4-(Bromomethyl)benzoic acid affects pathways related to the synthesis of therapeutic agents and photosensitizers. By modifying key enzymes and proteins, it can alter the downstream effects of these pathways, leading to the production of compounds with enhanced therapeutic efficacy. For example, the modification of temoporfin results in a bathochromic shift, improving its absorption properties for photodynamic therapy .

Pharmacokinetics

The pharmacokinetics of 4-(Bromomethyl)benzoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. Once absorbed, it distributes throughout the body, targeting specific enzymes and proteins. Metabolism may involve conjugation reactions, enhancing its solubility for excretion. The excretion pathways are likely renal, given the compound’s solubility in water .

Result of Action

At the molecular level, the action of 4-(Bromomethyl)benzoic acid results in the covalent modification of target proteins and enzymes. This can lead to changes in their activity, stability, and interactions with other molecules. At the cellular level, these modifications can enhance the efficacy of therapeutic agents, such as antihypertensive drugs and photosensitizers, leading to improved clinical outcomes .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of 4-(Bromomethyl)benzoic acid. For instance, the compound’s stability may decrease in highly acidic or basic environments, affecting its reactivity and interaction with target molecules. Additionally, the presence of competing nucleophiles can alter the efficiency of its covalent modifications .

: Sigma-Aldrich : Sigma-Aldrich : ChemicalBook

Safety and Hazards

4-(Bromomethyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

4-(Bromomethyl)benzoic acid has been used in the synthesis of Eprosartan, an antihypertensive agent, and in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . This suggests potential future directions in the development of antihypertensive agents and photosensitizers.

Eigenschaften

IUPAC Name

4-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQSQBRPAJSTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064154
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzoic acid

CAS RN

6232-88-8
Record name 4-(Bromomethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-bromotoluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

39.7 g (287 mmol) of p-toluylic acid, 51.2 g (287 mmol) of N-bromosuccinimide and 2.8 g (11.5 mmol) of dibenzoyl peroxide were suspended in 350 ml of carbon tetrachloride. Then, the resultant mixture was heated with vigorously stirring to perform a reaction under reflux for 2 hours. After completion of the reaction, the reaction mixture was cooled in ice bath. The deposited crystalline product was collected by filtration, which was then washed with hexane and water, followed by drying. The resultant crystalline product was recrystallized from ethanol to obtain 40.3 g of 4-bromomethylbenzoic acid as a white needle crystal (isolated yield: 65%).
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture (suspension) of p-toluic acid (13.6 g, 98 mmol), N-bromosuccinimide (17.8 g, 99 mmol) and benzoylperoxide (0.2 g, 0.826 mmol) in dry benzene (100 ml) was heated at reflux for 21 h. After evaporation of the solvent in vacuo, the white residual solid was suspended in boiling water (100 ml), collected by filtration and washed with boiling water (4×100 ml). The crude dried product was crystallized from hot MeOH, yielding 15.0 g (69.7 mmol, 71.1%) of p-bromomethylbenzoic acid as white crystals mp 223°-225° C.; 1Hmr (DMSO-d6)δ: 4.75 (2H, s, --CH2Br), 7.47-7.62-7.88-8.02 ppm (4H, A2 'B2 ', aromatic Hs); ir (nujol) νmax : 2500-2600 (br.--CO2H), and 1670 cm-1 (C=O--CO2H). Procedure of D. H. Rich and S. K. Gurmura, J. Am. Chem. Soc., 97 1575 (1975).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-benzoic acid (10 g, 73.4 mmol) in benzene (133 mL) was treated with benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux until it became homogeneous. At this time, the reaction was treated with N-bromosuccinimide (13 g, 73.4 mmol) and additional benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux for 2.5 h. At this time, the reaction was cooled to 25° C. The resulting precipitate was collected by filtration and washed with hot water (50 mL). The solid was taken up in water (150 mL). This slurry was heated at 80° C. and then filtered while hot. The solid that was collected was dried in vacuo to afford 4-bromomethyl-benzoic acid (12.3, 77.9%) as a white solid: mp 224-226° C.; EI-HRMS m/e calcd for C8H7BrO2 (M+) 213.9629, found 213.9628.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Briefly described, p-toluic acid 2 is refluxed with N-bromo-succinimide and benzoyl peroxide in dry benzene to give α-bromo-p-toluic acid 3 which, upon reaction with nitric acid, is converted to 3-nitro-4-bromomethyl benzoic acid 4. This is believed to be a new compound and represents a parent compound in the synthesis forming the subject matter of this invention. At slightly higher temperatures, above -10° C, the corresponding dinitro derivative 4a predominates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)benzoic acid
Reactant of Route 2
4-(Bromomethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)benzoic acid
Reactant of Route 5
4-(Bromomethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)benzoic acid

Q & A

Q1: What is the structural characterization of 4-(Bromomethyl)benzoic acid?

A1: 4-(Bromomethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. While the provided abstracts don't offer detailed spectroscopic data, they highlight its use as a building block in various syntheses. [, , , , , , , , , , ]

Q2: How is 4-(Bromomethyl)benzoic acid used in synthetic chemistry?

A2: This compound serves as a versatile building block due to its reactive bromomethyl group. It acts as an alkylating agent, enabling the introduction of a benzoic acid moiety into target molecules. For instance, it plays a crucial role in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer treatment. [, , ]

Q3: Are there alternative synthesis routes for Imatinib that avoid using 4-(Bromomethyl)benzoic acid?

A3: While the provided research focuses on 4-(Bromomethyl)benzoic acid, alternative synthesis pathways for Imatinib might exist. Exploring these alternatives could be relevant in optimizing Imatinib production, potentially addressing concerns about genotoxic impurities. [, , ]

Q4: Can 4-(Bromomethyl)benzoic acid be produced through a photochemical process?

A4: Yes, research suggests a high-yield, one-step photochemical synthesis method for producing 3- and 4-(Bromomethyl)benzoic acids. This approach highlights the potential for utilizing photochemistry in efficiently synthesizing this compound. []

Q5: How is 4-(Bromomethyl)benzoic acid used in material science?

A5: Researchers utilized 4-(Bromomethyl)benzoic acid to functionalize upconverting nanoparticles with the photosensitizer Temoporfin (m-THPC). This functionalization enabled singlet oxygen generation under near-infrared excitation, demonstrating its potential in developing materials for photodynamic therapy. [, ]

Q6: How does 4-(Bromomethyl)benzoic acid influence the properties of the photosensitizer Temoporfin in photodynamic therapy?

A6: The use of 4-(Bromomethyl)benzoic acid to modify Temoporfin is critical. It not only facilitates grafting onto nanoparticles but also induces a bathochromic shift in Temoporfin's absorption spectrum. This shift enhances energy transfer from the nanoparticles to Temoporfin, crucial for efficient singlet oxygen generation and photodynamic therapy efficacy. [, ]

Q7: Can 4-(Bromomethyl)benzoic acid be used in the synthesis of temperature-responsive polymers?

A7: Indeed, studies demonstrate its use as a terminating agent in the synthesis of bifunctional poly(2-ethyl-2-oxazolines) with hydrophobic end groups. This modification influenced the polymer's lower critical solution temperature (LCST), highlighting its potential in designing temperature-responsive materials. []

Q8: How is 4-(Bromomethyl)benzoic acid used in coordination chemistry?

A8: Researchers employed 4-(Bromomethyl)benzoic acid to post-functionalize pyridyl-appended Co3+ complexes, converting pyridyl-N donors to carboxylate-O donors. These modified complexes acted as metalloligands, facilitating the synthesis of intriguing one-dimensional catenated coordination polymers with applications in heterogeneous catalysis. []

Q9: How is the catalytic activity of these coordination polymers influenced by the presence or absence of labile coordinated water molecules?

A9: The presence or absence of labile water molecules in these coordination polymers significantly impacted their catalytic performance in Knoevenagel condensation and cyanation reactions. This highlights the importance of subtle structural modifications in tuning the catalytic properties of metal-organic frameworks. []

Q10: How does 4-(Bromomethyl)benzoic acid affect Cytochrome P450 enzyme activity?

A10: Studies with CYP199A4, a bacterial cytochrome P450 enzyme, revealed that while 4-halobenzoic acids themselves weren't oxidized, 4-(chloromethyl)- and 4-(bromomethyl)benzoic acid underwent oxidation to 4-formylbenzoic acid. This suggests a specific substrate binding and positioning within the enzyme active site, impacting the outcome of the enzymatic reaction. []

Q11: Does the halogen atom in 4-(2'-haloethyl)benzoic acids influence their metabolism by CYP199A4?

A11: Yes, the presence of halogens in 4-(2'-haloethyl)benzoic acids significantly impacted their CYP199A4-mediated metabolism. While both α-hydroxylation and desaturation metabolites were observed, the desaturation pathway was less favored compared to 4-ethylbenzoic acid, potentially due to the halogen's electron-withdrawing effect or altered substrate binding. []

Q12: Are there analytical methods to quantify trace amounts of 4-(Bromomethyl)benzoic acid?

A12: Yes, researchers developed a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify trace levels (as low as 0.5 ppm) of 4-(Bromomethyl)benzoic acid, especially crucial in monitoring its presence as a potential genotoxic impurity in Imatinib drug substances. []

Q13: Can 4-(Bromomethyl)benzoic acid cause allergic reactions?

A13: Yes, there's a documented case of airborne allergic contact dermatitis caused by 4-(Bromomethyl)benzoic acid in a university chemist. This highlights the importance of handling this compound with appropriate safety measures, especially in laboratory settings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.